N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
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Overview
Description
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tosyl group, a tetrahydroquinoline moiety, and a furan-2-carboxamide group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with a similar tetrahydroisoquinoline structure have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Tetrahydroisoquinoline-based compounds are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Tetrahydroisoquinoline-based compounds are known to impact various biochemical pathways, leading to downstream effects .
Result of Action
Tetrahydroisoquinoline-based compounds are known to exert diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized using the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine.
Attachment of the Furan-2-carboxamide Group: The final step involves the coupling of the tosylated tetrahydroquinoline with furan-2-carboxylic acid or its derivatives under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, TBHP, and other peroxides under mild to moderate conditions.
Reduction: LiAlH4, NaBH4 in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Scientific Research Applications
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Tosyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline core and tosyl group but lacks the furan-2-carboxamide moiety.
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar structure with a benzamide group instead of the furan-2-carboxamide group.
Biological Activity
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound categorized as a tetrahydroquinoline derivative. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing available data from various studies and sources.
Chemical Structure and Properties
The structure of this compound features a tosyl group attached to a tetrahydroquinoline core and a furan-2-carboxamide moiety. This unique configuration contributes to its diverse biological properties.
Property | Details |
---|---|
Molecular Formula | C₁₉H₁₉N₃O₃S |
Molecular Weight | 357.44 g/mol |
CAS Number | 899983-52-9 |
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. A study focusing on tetrahydroquinoline derivatives showed that modifications in the chemical structure could enhance their effectiveness against bacteria and fungi. The presence of the tosyl group is believed to play a crucial role in this activity by enhancing lipophilicity and facilitating cell membrane penetration.
2. Anticancer Activity
Several studies have explored the anticancer potential of tetrahydroquinoline derivatives. For instance, derivatives with similar structures have been tested against multiple cancer cell lines, displaying significant cytotoxic effects. The mechanism of action is thought to involve the inhibition of key enzymes involved in cell proliferation and apoptosis pathways.
Case Study:
In vitro studies on a related compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM against human breast cancer cells (MCF-7), indicating potent anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes critical for tumor growth and survival.
- Receptor Modulation: Interaction with cell surface receptors can alter signal transduction pathways.
- Gene Expression Alteration: It may influence gene expression related to cell cycle regulation and apoptosis .
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of Tetrahydroquinoline Core: Utilizing the Pictet-Spengler reaction.
- Tosylation: Reacting the resulting tetrahydroquinoline with p-toluenesulfonyl chloride.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-6-9-18(10-7-15)28(25,26)23-12-2-4-16-14-17(8-11-19(16)23)22-21(24)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWJDEMLGVJWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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